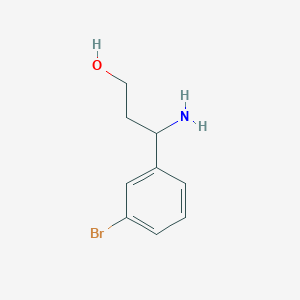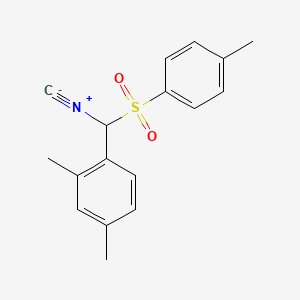
1-N-Boc-Amino-1-N-méthyl-3-N-Cbz-aminopropane
Vue d'ensemble
Description
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Groupes aminés protégés par Boc
Le composé est un type de groupe amine protégé par Boc . Les amines et les acides aminés protégés par Boc sont synthétisés dans des conditions aqueuses ou anhydres, par réaction avec une base et l'anhydride Boc2O . Le groupe Boc est stable envers la plupart des nucléophiles et des bases . Cela permet d'utiliser un groupe protecteur labile en base tel que Fmoc dans une stratégie de protection orthogonale .
Synthèse des amides
Le composé peut être utilisé dans la synthèse des amides . Les réactions impliquent l'utilisation d'intermédiaires isocyanates, qui sont générés in situ en présence de 2-chloropyridine et d'anhydride trifluorométhanesulfonylique, pour réagir avec des réactifs de Grignard afin de produire les amides correspondants .
Préparation d'analogues de la spermidine
“1-N-Boc-Amino-1-N-méthyl-3-N-Cbz-aminopropane” est utilisé dans la préparation d'analogues de la spermidine . La spermidine est un composé polyamine présent dans les ribosomes et les tissus vivants, et joue un rôle essentiel dans les processus cellulaires.
Préparation de composés pharmacologiquement actifs
Le composé est également utilisé dans la préparation de composés pharmacologiquement actifs . Ces composés ont des applications potentielles dans le développement de nouveaux médicaments et thérapies.
Réaction de Suzuki
Il est utilisé dans la réaction de Suzuki , un type de réaction de couplage croisé, utilisé en chimie organique pour synthétiser des liaisons carbone-carbone, des composés aromatiques et des systèmes conjugués.
Préparation de l'ester tert-butylique de l'acide [3-(3-cyano-propylamino)-propyl]-carbamique
Le composé est utilisé dans la préparation de l'ester tert-butylique de l'acide [3-(3-cyano-propylamino)-propyl]-carbamique . Ce composé pourrait avoir des applications potentielles dans la synthèse d'autres composés organiques complexes.
Mécanisme D'action
Target of Action
The primary targets of the compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane are amines . Amines are common functional groups in chemistry and are often employed with protecting groups to reduce the production of undesired side products .
Mode of Action
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane interacts with its targets through a process known as amidation . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The compound 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane affects the biochemical pathway of amide formation . Amide functional groups are important in nature, as they provide the main amino acid linkage in peptides and proteins . Moreover, numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and the nature of its interactions with amines .
Result of Action
The result of the action of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is the efficient conversion of protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action, efficacy, and stability of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane can be influenced by various environmental factors. For instance, the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride is necessary for the generation of isocyanate intermediates . Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAPVGVWDXAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662520 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-82-5 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)










